Ethyl (2-chlorophenyl)methanimidate

Description

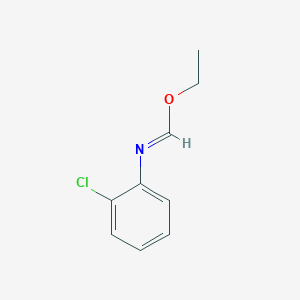

Ethyl (2-chlorophenyl)methanimidate is an imidate derivative characterized by a 2-chlorophenyl group attached to a methanimidate functional group (CH=N-OEt). This compound belongs to a class of chemicals widely studied for their reactivity and applications in organic synthesis and pharmaceutical research. The presence of the ortho-chlorine substituent on the phenyl ring and the imidate moiety distinguishes it from esters, amides, and other derivatives. Its molecular formula is inferred as C₉H₁₀ClNO, with a molecular weight of approximately 183.64 g/mol. The compound’s unique structure enables participation in nucleophilic reactions, such as the formation of amidines or heterocycles, and may confer specific biological activities .

Properties

CAS No. |

13506-15-5 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

ethyl N-(2-chlorophenyl)methanimidate |

InChI |

InChI=1S/C9H10ClNO/c1-2-12-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |

InChI Key |

PMXWAGZBJIWHJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=NC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-chlorophenyl)methanimidate typically involves the reaction of 2-chlorobenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidate group. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including 2-chlorobenzaldehyde and ethylamine, are combined in a reactor, and the reaction is monitored to ensure optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-chlorophenyl)methanimidate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the imidate group to other functional groups, such as amines.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethyl (2-chlorophenyl)amine derivatives.

Scientific Research Applications

Ethyl (2-chlorophenyl)methanimidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new medications.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2-chlorophenyl)methanimidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (2-chlorophenyl)methanimidate can be compared to structurally analogous compounds with variations in substituent positions, halogen types, or functional groups. These differences significantly influence reactivity, solubility, and biological activity.

Substituent Position Variations

Compounds with chlorine substituents at different positions on the phenyl ring exhibit distinct properties:

| Compound Name | Substituent Position | Key Features | References |

|---|---|---|---|

| Ethyl (4-chlorophenyl)methanimidate | Para-chloro | Higher symmetry may enhance crystallinity; altered electronic effects | |

| Ethyl (2,4-dichlorophenyl)methanimidate | 2,4-Dichloro | Increased steric hindrance; enhanced electrophilicity due to dual Cl atoms | |

| Ethyl (3-chlorophenyl)methanimidate | Meta-chloro | Reduced steric effects compared to ortho-substituted analogs |

Halogen Substitution Effects

Replacing chlorine with other halogens alters electronic and steric properties:

| Compound Name | Halogen | Key Differences |

|---|---|---|

| Ethyl (2-bromophenyl)methanimidate | Bromine | Larger atomic radius increases steric bulk; higher polarizability enhances reactivity |

| Ethyl (2-fluorophenyl)methanimidate | Fluorine | Strong electron-withdrawing effects; may reduce nucleophilicity of the imidate |

Bromine analogs, such as Ethyl 2-(2-bromophenyl)ethanimidate hydrochloride, are often more reactive in cross-coupling reactions due to bromine’s superior leaving-group ability .

Functional Group Analogues

Comparisons with non-imidate derivatives highlight the role of the imidate group:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| Ethyl (2-chlorophenyl)acetate | Ester | Lacks imidate’s nucleophilic nitrogen; less versatile in amidine synthesis |

| Ethyl (2-chlorophenyl)acetamide | Amide | Reduced electrophilicity; hydrolytically stable under basic conditions |

The imidate group in this compound enables unique reactivity, such as facile conversion to amidines via acid-catalyzed hydrolysis or transamination .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituent | Functional Group | Key Application |

|---|---|---|---|---|

| This compound | C₉H₁₀ClNO | 2-Cl-phenyl | Imidate | Amidination reactions |

| Ethyl (4-methylphenyl)ethanimidate | C₁₁H₁₅NO | 4-Me-phenyl | Ethanecarboximidate | Pharmaceutical intermediates |

| Ethyl 2-(2-bromophenyl)ethanimidate | C₁₀H₁₁BrNO | 2-Br-phenyl | Ethanecarboximidate | Cross-coupling reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.